molecular formula C10H15N3 B8745306 6-(Pyrrolidin-1-ylmethyl)pyridin-2-amine

6-(Pyrrolidin-1-ylmethyl)pyridin-2-amine

Cat. No.: B8745306
M. Wt: 177.25 g/mol
InChI Key: XEGRAYHHRMYEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrrolidin-1-ylmethyl)pyridin-2-amine (CAS: 1361116-03-1; InChIKey: KYNFSMURVCMEPV-UHFFFAOYSA-N) is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 2-position and a pyrrolidin-1-ylmethyl moiety at the 6-position. This structure combines the aromaticity of pyridine with the flexibility of the pyrrolidine ring, making it a versatile scaffold for medicinal chemistry and materials science.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

6-(pyrrolidin-1-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C10H15N3/c11-10-5-3-4-9(12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2,(H2,11,12)

InChI Key

XEGRAYHHRMYEBN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 6-(pyrrolidin-1-ylmethyl)pyridin-2-amine, emphasizing differences in substituents, heterocyclic cores, and biological relevance.

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
6-(Pyrrolidin-1-ylmethyl)pyridin-2-amine Pyridine -NH₂ (C2), -(CH₂)(pyrrolidine) (C6) C₁₀H₁₆N₃ 178.26 N/A (Limited data)
N-Methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine Pyridine -N(CH₃)CH₂ (C2), -pyrrolidine (C6) C₁₂H₁₈N₃ 204.30 Higher lipophilicity (logP ~2.5)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine -NH₂ (C2), -piperidine (C6), -CH₃ (C4) C₁₀H₁₇N₅ 207.28 Antimicrobial activity
Schiff bases of 2-aminopyridine (e.g., N-(5-bromo-2-hydroxybenzylidene)pyridin-2-amine) Pyridine -NH₂ (C2), substituted benzylidene Varies Varies Growth inhibition of S. aureus and E. coli
Pexidartinib hydrochloride Pyrrolo[2,3-b]pyridine Complex substituents C₂₃H₂₂ClF₃N₆O 506.90 FDA-approved for TGCT treatment

Key Comparisons

Core Heterocycle Differences Pyridine vs. This may improve binding to enzymatic targets like kinases. Pyrrolidine vs.

Substituent Effects N-Methylation: The N-methylated analog () exhibits higher lipophilicity (estimated logP ~2.5) due to reduced polarity, which may enhance blood-brain barrier penetration compared to the unmethylated parent compound . Schiff Bases: Substituted benzylidene groups in Schiff bases () introduce electron-withdrawing or donating groups (e.g., Br, NO₂), modulating antimicrobial efficacy. For example, bromo-substituted derivatives show enhanced activity against E. coli .

Structural and Physicochemical Insights

  • Solubility : Pyrrolidine-containing compounds generally exhibit moderate aqueous solubility due to the amine group’s basicity. Piperidine analogs may show lower solubility due to increased hydrophobicity .
  • Synthetic Routes : Similar compounds (e.g., ) are synthesized via nucleophilic substitution or reductive amination, suggesting feasible routes for 6-(pyrrolidin-1-ylmethyl)pyridin-2-amine involving pyridine alkylation with pyrrolidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.